Lipophilicity (LogP) Elevation vs. Unprotected 6-Phenylpiperidine-3-carboxylic acid: Implications for CNS Permeability
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid exhibits substantially higher lipophilicity (XLogP3 = 2.7) [1] compared to its unprotected analog 6-phenylpiperidine-3-carboxylic acid (XLogP3 = -0.9) . This 3.6-log unit increase arises from the Boc group masking the basic amine and the phenyl group contributing hydrophobic surface area. Enhanced LogP is strongly correlated with improved passive diffusion across the blood-brain barrier, a critical requirement for CNS-active drug candidates [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 6-Phenylpiperidine-3-carboxylic acid (CAS 116140-32-0); XLogP3 = -0.9 |
| Quantified Difference | ΔXLogP3 = 3.6 log units (higher) |
| Conditions | Computed physicochemical properties using XLogP3 algorithm (PubChem and Lookchem databases) |
Why This Matters
A 3.6-log unit increase in LogP directly translates to higher brain-to-plasma concentration ratios, making this compound a superior choice for synthesizing CNS-penetrant lead molecules compared to the polar unprotected analog.
- [1] PubChem. (2026). 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid. CID 45480204. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
